Lumigolix

Beschreibung

Eigenschaften

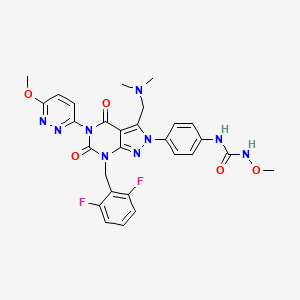

IUPAC Name |

1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F2N9O5/c1-36(2)15-21-24-25(34-39(21)17-10-8-16(9-11-17)31-27(41)35-44-4)37(14-18-19(29)6-5-7-20(18)30)28(42)38(26(24)40)22-12-13-23(43-3)33-32-22/h5-13H,14-15H2,1-4H3,(H2,31,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJPTZZFUZNJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C2C(=NN1C3=CC=C(C=C3)NC(=O)NOC)N(C(=O)N(C2=O)C4=NN=C(C=C4)OC)CC5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lumigolix: A Deep Dive into its Mechanism of Action in Endometrial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumigolix (also known as Relugolix or TAK-385) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It is a promising therapeutic agent for estrogen-dependent diseases such as endometriosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound specifically within endometrial cells, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action in Endometrial Cells

The primary mechanism of action of this compound is the competitive antagonism of GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of estrogen and progesterone by the ovaries.[3] In the context of endometriosis, where the growth of ectopic endometrial tissue is estrogen-dependent, this suppression of ovarian hormone production is the key therapeutic effect.

However, GnRH receptors are also expressed directly on endometrial cells, suggesting a potential direct effect of this compound on this tissue.[4] By blocking these receptors, this compound can modulate intracellular signaling pathways that are involved in cell survival, proliferation, and inflammation within the endometrium.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound (Relugolix/TAK-385) from in vitro and clinical studies.

| Parameter | Value | Species/Cell Line | Condition | Reference |

| IC50 (Binding Affinity) | 0.12 nM | Human GnRH Receptor (CHO cells) | Without serum | [5] |

| 0.33 nM | Human GnRH Receptor (CHO cells) | With 40% FBS | [5][6] | |

| 0.15 nM | Monkey GnRH Receptor (CHO cells) | Without serum | [5] | |

| 2900 nM | Rat GnRH Receptor (CHO cells) | Without serum | [5] | |

| IC50 (Functional Antagonism) | 0.32 nM | Human GnRH Receptor (CHO cells) | Inhibition of arachidonic acid release | [5] |

Table 1: In Vitro Pharmacodynamics of this compound (Relugolix/TAK-385)

| Endpoint | Dosage | Result | Study Population | Reference |

| Reduction in Dysmenorrhea Responder Rate | 40 mg once daily | 84.8% at 104 weeks | Women with endometriosis-associated pain | [7] |

| Reduction in Non-Menstrual Pelvic Pain Responder Rate | 40 mg once daily | 75.8% at 104 weeks | Women with endometriosis-associated pain | [7] |

| Change in Ovarian Endometrioma Volume | 40 mg once daily | -12.26 ± 17.52 cm³ | Women with endometriosis-associated pain | [8] |

Table 2: Clinical Efficacy of this compound (Relugolix) in Endometriosis

Signaling Pathways in Endometrial Cells

This compound, by blocking the GnRH receptor on endometrial cells, is predicted to modulate downstream signaling pathways that are crucial for cell fate. The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate several intracellular cascades. In endometrial cells, these pathways are thought to include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central regulators of cell proliferation and survival.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound in endometrial cells.

GnRH Receptor Binding Assay (Competition Assay)

This assay determines the binding affinity of this compound to the GnRH receptor.

References

- 1. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 2. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.3. Single-Cell Library Preparation and mRNA Sequencing (scRNA-Seq) of Proliferative Phase Endometrial Cells with 10× Genomics [bio-protocol.org]

- 4. oaepublish.com [oaepublish.com]

- 5. Apoptotic Cells in the Human Endometrium and Placental Villi: Pitfalls in Applying the TUNEL Method [jstage.jst.go.jp]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Human endometrial cell-type-specific RNA sequencing provides new insights into the embryo–endometrium interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Discovery and synthesis of Lumigolix

An In-depth Technical Guide to the Discovery and Synthesis of Relugolix (TAK-385)

Introduction

Relugolix, also known as TAK-385, is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant advancement in the treatment of hormone-sensitive conditions by directly blocking the GnRH receptor in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This mechanism of action leads to a rapid and profound suppression of downstream sex hormones, such as testosterone in men and estrogen in women.[4][5] Developed by Takeda Pharmaceutical Company, Relugolix has been approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Relugolix for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Relugolix is chemically described as 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea.[1][7][8]

| Property | Value |

| IUPAC Name | 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea[2] |

| CAS Number | 737789-87-6[2][7] |

| Molecular Formula | C29H27F2N7O5S[2][7] |

| Molar Mass | 623.64 g·mol−1[2] |

| Appearance | Crystalline solid[7] |

Discovery and Structure-Activity Relationship (SAR)

The discovery of Relugolix stemmed from the optimization of a previously identified thieno[2,3-d]pyrimidine-2,4-dione derivative, sufugolix.[1][9] The primary goals of the optimization process were to reduce cytochrome P450 (CYP) inhibitory activity and enhance in vivo GnRH antagonistic activity.[1][9]

Researchers at Takeda focused on synthetic modifications at the 5 and 3 positions of the thieno[2,3-d]pyrimidine-2,4-dione ring.[1][10] Computational modeling played a crucial role in guiding these modifications.[1] This led to the identification of compound 16b, later named Relugolix (TAK-385), which demonstrated highly potent and orally active GnRH antagonism.[1][9]

Relugolix exhibits high affinity for the human and monkey GnRH receptors, with IC50 values of 0.33 nM and 0.32 nM, respectively.[3][7] It is highly selective for these receptors over the rat GnRH receptor (IC50 = 9,800 nM).[7] Further screening against a panel of 134 other enzymes and receptors at a concentration of 10 µM showed no significant off-target activity, highlighting its specificity.[7]

Synthesis of Relugolix

The synthesis of Relugolix involves a multi-step process, with a key early step being the Gewald aminothiophene synthesis.[1][6] While various specific routes have been patented, a representative discovery chemistry route is outlined below.[6]

Synthetic Workflow

Caption: Synthetic workflow for Relugolix.

Detailed Experimental Protocols

Step 1: Gewald Aminothiophene Synthesis The synthesis commences with the reaction of a suitable ketone (341) and ethyl cyanoacetate (342) in the presence of elemental sulfur and a base such as triethylamine.[6] This multi-component reaction, known as the Gewald aminothiophene synthesis, forms the core aminothiophene ring structure.[6]

Step 2: Protection and Functionalization The amino group of the resulting thiophene is protected, for instance, as an ethyl carbamate, to yield thiophene (343).[6] This intermediate then undergoes substitution with a benzyl chloride derivative (344), followed by radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to produce the benzyl bromide (345).[6]

Step 3: Side Chain Introduction and Urea Formation The bromide is displaced with an appropriate amine (346), and a subsequent reduction of a nitroarene group yields aniline (347).[6] This aniline is then reacted with 1,1'-carbonyldiimidazole (CDI) and N-methoxyamine to form the urea moiety (348).[6]

Step 4: Cyclization and Final Steps A cyclization reaction mediated by diethylpyrocarbonate (DEPC) in the presence of an aminopyridine (349), followed by treatment with sodium methoxide, generates the thieno[2,3-d]pyrimidine-2,4-dione (thymine derivative 350).[6] The final steps involve quaternation of a tertiary amine within the molecule, followed by displacement with dimethylamine to yield Relugolix.[6] The overall yield for the final two steps is reported to be 44%.[6]

Mechanism of Action

Relugolix is a potent antagonist of the GnRH receptor.[2][5] The binding of GnRH to its receptor on pituitary gonadotrophs triggers a signaling cascade that leads to the synthesis and secretion of LH and FSH.[11] Relugolix competitively binds to these receptors, thereby inhibiting the action of endogenous GnRH.[5] This leads to a rapid and sustained decrease in the circulating levels of LH and FSH.

The reduction in gonadotropins, in turn, suppresses the production of sex hormones by the gonads. In men, this results in a decrease in testosterone to castrate levels, which is the therapeutic goal in the management of androgen-sensitive prostate cancer.[5] In women, the suppression of LH and FSH leads to a reduction in estrogen and progesterone production, which is beneficial in treating hormone-dependent conditions like uterine fibroids and endometriosis.[4][5]

GnRH Receptor Signaling Pathway

Caption: GnRH receptor signaling pathway and antagonism by Relugolix.

Clinical Efficacy and Safety

Relugolix has been evaluated in several large-scale clinical trials for various indications. The following tables summarize the key quantitative data from these studies.

Efficacy in Advanced Prostate Cancer (HERO Study)

The HERO study was a Phase 3, randomized, open-label trial comparing the efficacy and safety of oral Relugolix with leuprolide acetate in men with advanced prostate cancer.

| Endpoint | Relugolix (n=624) | Leuprolide Acetate (n=308) | Statistical Significance |

| Sustained Castration Rate (Week 5-48) | 96.7% | 88.8% | Superiority (p < 0.0001) |

| Castration Rate at Day 4 | 56.0% | 0% | Superiority (p < 0.0001) |

| Profound Castration (<20 ng/dL) at Day 15 | 78.4% | 1.0% | Superiority (p < 0.0001) |

| PSA Response at Day 15 | 79.4% | 19.8% | Superiority (p < 0.0001) |

Efficacy in Endometriosis-Associated Pain (SPIRIT 1 & 2 Studies)

The SPIRIT 1 and 2 studies were replicate Phase 3 trials evaluating the efficacy and safety of Relugolix combination therapy (Relugolix 40 mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg) versus placebo in women with endometriosis-associated pain.

| Endpoint (at Week 24) | Relugolix Combination Therapy | Placebo | Statistical Significance |

| Dysmenorrhea Responder Rate | 75% | 27-30% | p < 0.001 |

| Non-Menstrual Pelvic Pain Responder Rate | 59-66% | 40-41% | p < 0.001 |

Safety and Tolerability

The safety profile of Relugolix has been well-characterized. The most common adverse events are consistent with the suppression of sex hormones.

| Adverse Event | Relugolix (Prostate Cancer) | Relugolix Combination Therapy (Endometriosis) |

| Hot Flashes | Common | Common |

| Fatigue | Common | - |

| Constipation | Common | - |

| Diarrhea | Common | - |

| Arthralgia | Common | - |

| Headache | - | Common |

| Decreased Bone Mineral Density | A known risk | Mitigated by add-back therapy |

| Major Adverse Cardiovascular Events (MACE) | 2.9% (vs 6.2% for leuprolide) | - |

Key Experimental Protocols

HERO Study (Advanced Prostate Cancer)

Objective: To evaluate the efficacy and safety of oral Relugolix versus leuprolide acetate in men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.

Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.

Patient Population: Men with histologically or cytologically confirmed prostate cancer who were candidates for at least one year of androgen deprivation therapy.

Treatment Regimen:

-

Relugolix Arm: A single 360 mg loading dose of Relugolix on day 1, followed by 120 mg orally once daily for 48 weeks.

-

Leuprolide Acetate Arm: Leuprolide acetate 22.5 mg (or 11.25 mg in Japan and Taiwan) administered as a subcutaneous depot injection every 3 months for 48 weeks.

Primary Endpoint: Sustained castration rate, defined as the cumulative probability of achieving and maintaining serum testosterone levels < 50 ng/dL from day 29 through week 48.

Key Secondary Endpoints:

-

Castration rates on day 4 and day 15.

-

Profound castration rates (< 20 ng/dL) on day 15.

-

Prostate-specific antigen (PSA) response rate at day 15.

-

Testosterone recovery in a subset of patients after discontinuation of treatment.

Experimental Workflow: HERO Study

Caption: Workflow of the HERO clinical trial.

SPIRIT 1 & 2 Studies (Endometriosis)

Objective: To evaluate the efficacy and safety of Relugolix, with and without low-dose hormonal add-back therapy, compared to placebo in women with endometriosis-associated pain.

Study Design: Two replicate, international, Phase 3, randomized, double-blind, placebo-controlled studies.

Patient Population: Approximately 600 women per trial, aged 18 to 50, with a laparoscopically or laparotomically confirmed diagnosis of endometriosis.

Treatment Regimens (24 weeks):

-

Group A: Relugolix 40 mg once daily co-administered with low-dose hormonal add-back therapy (1 mg estradiol / 0.5 mg norethindrone acetate).

-

Group B: Relugolix 40 mg once daily monotherapy for 12 weeks, followed by Relugolix 40 mg with add-back therapy for an additional 12 weeks.

-

Group C: Placebo once daily.

Co-Primary Efficacy Endpoints:

-

Proportion of women with a clinically meaningful reduction in dysmenorrhea (menstrual pain) without an increase in analgesic use.

-

Proportion of women with a clinically meaningful reduction in non-menstrual pelvic pain without an increase in analgesic use.

Key Secondary Endpoints:

-

Change in overall pelvic pain.

-

Change in dyspareunia (painful intercourse).

-

Change in impact of pain on daily functioning.

-

Change in bone mineral density.

Conclusion

Relugolix (TAK-385) is a significant therapeutic innovation, offering the first oral GnRH receptor antagonist for the treatment of advanced prostate cancer and providing a new oral treatment option for uterine fibroids and endometriosis. Its discovery was the result of a targeted medicinal chemistry effort to optimize a lead compound, resulting in a molecule with high potency, selectivity, and oral bioavailability. The synthesis of Relugolix is a complex process involving key steps such as the Gewald aminothiophene synthesis and a subsequent cyclization to form the core heterocyclic structure.

Extensive clinical evaluation has demonstrated the superior efficacy of Relugolix in rapidly and sustainably suppressing sex hormones compared to standard-of-care injectable GnRH agonists in prostate cancer. In endometriosis, Relugolix combination therapy has shown significant reductions in both menstrual and non-menstrual pelvic pain. The safety profile is well-characterized and consistent with its mechanism of action. This guide provides a detailed technical overview that should serve as a valuable resource for professionals in the field of drug development and research.

References

- 1. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 2. US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. CN113444105A - Preparation method of Relugolix - Google Patents [patents.google.com]

- 6. CN110194776B - Synthetic method of Ruogeli - Google Patents [patents.google.com]

- 7. WO2022214645A1 - Processes and intermediates for the preparation of relugolix - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

Lumigolix: A Technical Deep Dive into the GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumigolix, also known as Merigolix, is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols. This compound is under investigation for the treatment of hormone-dependent gynecological disorders such as endometriosis and uterine fibroids, offering a promising alternative to existing therapies.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name 4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound (Merigolix)

| Identifier | Value |

| IUPAC Name | 4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid |

| Synonyms | Merigolix, TU2670, DW4902, HS-10518, NCE-403, SKI-2670 |

| CAS Number | 1454272-94-6[1] |

| Molecular Formula | C₃₆H₃₅F₇N₄O₆[1] |

| SMILES | C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)CC4=C(C=CC=C4F)C(F)(F)F)CC(C5=CC=CC=C5)NCCCC(=O)O)CC6=CC=C(O6)C(F)(F)F |

| InChI | InChI=1S/C36H35F7N4O6/c37-26-9-4-8-25(35(38,39)40)24(26)19-46-28-21-52-34(13-16-45(17-14-34)18-23-11-12-29(53-23)36(41,42)43)31(28)32(50)47(33(46)51)20-27(22-6-2-1-3-7-22)44-15-5-10-30(48)49/h1-4,6-9,11-12,27,44H,5,10,13-21H2,(H,48,49)/t27-/m0/s1 |

Table 2: Physicochemical Properties of this compound (Merigolix)

| Property | Value |

| Molecular Weight | 752.687 g/mol [1] |

| Appearance | Not publicly available |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

| Solubility | Not publicly available |

| pKa | Not publicly available |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[2] By binding to the GnRHR, this compound prevents the endogenous ligand, GnRH, from binding and initiating the downstream signaling cascade. This blockade leads to a rapid and dose-dependent suppression of the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. The reduction in circulating gonadotropins subsequently suppresses the production of ovarian sex steroids, including estrogen and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.[3][4]

The signaling pathway initiated by GnRH binding to its receptor is complex and involves multiple downstream effectors. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the transcription of gonadotropin subunit genes.

Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Pharmacological Properties

Pharmacodynamics

Clinical studies have demonstrated that oral administration of this compound leads to a rapid, dose-dependent decrease in serum LH, FSH, and estradiol levels in healthy premenopausal women. In Phase 2a clinical trials for endometriosis, this compound significantly reduced dysmenorrhea (menstrual pain) scores compared to placebo at various doses (120 mg, 240 mg, and 320 mg).[5][6][7] Similarly, in a Phase 2 trial for uterine fibroids, this compound demonstrated a significant reduction in heavy menstrual bleeding.[3][4] The treatment was generally well-tolerated, with the most common adverse events being hot flush, headache, and nausea.[8][5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not yet fully publicly available. As an orally administered small molecule, it is designed for good absorption from the gastrointestinal tract. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

GnRH Receptor Binding Assay (Illustrative Protocol)

While a specific protocol for this compound is not publicly available, a general competitive radioligand binding assay to determine the affinity of a compound for the GnRH receptor can be outlined as follows. This type of assay is crucial for the initial characterization of GnRH receptor antagonists.

Caption: General workflow for a competitive GnRH receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Binding Assay: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Endometriosis (Illustrative Protocol)

To evaluate the efficacy of this compound in a preclinical setting, a rodent model of surgically induced endometriosis is commonly used.

Caption: General workflow for an in vivo rodent model of endometriosis.

Methodology:

-

Induction of Endometriosis: Endometriosis is surgically induced in female rodents (e.g., rats or mice). Uterine horn tissue from a donor animal is excised and sutured onto the peritoneal wall of recipient animals.

-

Treatment: Following a recovery period, animals are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives the vehicle.

-

Assessment: After a defined treatment period (e.g., 2-4 weeks), the animals are euthanized, and the endometriotic lesions are excised. The volume and weight of the lesions are measured to assess the effect of the treatment.

-

Histological Analysis: The excised lesions are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to confirm the presence of endometrial-like glands and stroma, validating the model and assessing the histological changes induced by the treatment.

Conclusion

This compound is a promising oral GnRH receptor antagonist with a well-defined mechanism of action. Its ability to potently suppress the hypothalamic-pituitary-gonadal axis makes it a strong candidate for the treatment of endometriosis and uterine fibroids. Further clinical development and characterization of its long-term safety and efficacy profile are ongoing. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel GnRH receptor antagonists.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 3. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. KEGG PATHWAY: map04912 [genome.jp]

- 7. Lumiracoxib metabolism in male C57bl/6J mice: characterisation of novel in vivo metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Profile of Lumigolix: A Technical Overview of its Interaction with GnRH Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumigolix, also known as TAK-385 or Relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its development marks a significant advancement in the therapeutic landscape for hormone-dependent diseases. By competitively blocking the GnRH receptor in the pituitary gland, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing downstream production of gonadal steroids such as testosterone and estrogen.[3][4] This technical guide provides an in-depth overview of the in vitro studies characterizing the interaction of this compound with GnRH receptors, focusing on its binding affinity, functional antagonism, and the underlying signaling pathways.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been determined through various assays. The following tables summarize the key quantitative data from these studies.

| Parameter | Species | Cell Line/System | Value | Conditions | Reference |

| IC50 | Human | CHO cells expressing hGnRHR | 0.85 nM | Inhibition of GnRH-stimulated arachidonic acid release | [5] |

| IC50 | Human | Not Specified | 0.33 nM | In the presence of 40% fetal bovine serum | [3][6] |

| IC50 | Monkey | Not Specified | 0.32 nM | Not Specified | [6] |

| IC50 | Rat | Not Specified | 9800 nM | Not Specified | [6] |

| Binding Affinity (IC50) | Not Specified | Not Specified | 0.008 nM | Not Specified | [7] |

Table 1: Summary of In Vitro Efficacy of this compound on GnRH Receptors. This table presents the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its high potency for the human and monkey GnRH receptors and significantly lower affinity for the rat receptor.

Mechanism of Action: Competitive Antagonism

In vitro studies have consistently demonstrated that this compound acts as a competitive antagonist at the GnRH receptor.[3][4] This means that this compound binds to the same site on the receptor as the endogenous GnRH peptide but does not activate the receptor. By occupying the binding site, it prevents GnRH from initiating the downstream signaling cascade that leads to gonadotropin release.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family, specifically coupling to the Gq/11 protein.[6] Upon activation by an agonist like GnRH, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated GnRH receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate protein kinase C.

-

Cellular Response: These signaling events ultimately culminate in the synthesis and secretion of LH and FSH from the pituitary gonadotropes.

This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing GnRH binding and subsequent Gq/11 protein activation.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are crucial for the replication and validation of findings. The following sections outline the general methodologies for key assays used to assess the interaction of this compound with GnRH receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GnRH receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the GnRH receptor.

General Procedure:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor (hGnRHR) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) is incubated with the prepared cell membranes.

-

Competition: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the GnRH receptor.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-induced intracellular signaling.

Objective: To determine the antagonistic activity of this compound by measuring its effect on the production of inositol phosphates, a key second messenger in the GnRH signaling pathway.

General Procedure:

-

Cell Culture and Labeling: Cells expressing the GnRH receptor (e.g., CHO-hGnRHR) are cultured in multi-well plates and pre-incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.

-

Pre-treatment with Antagonist: The cells are pre-treated with various concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with a fixed concentration of a GnRH agonist (e.g., Buserelin) to induce the production of inositol phosphates.

-

Inhibition of IP Degradation: Lithium chloride (LiCl) is typically included during the stimulation step to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then extracted.

-

Purification and Quantification: The extracted [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on GnRH-stimulated IP accumulation is calculated, and an IC50 value is determined.

References

- 1. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relugolix (TAK-385) | GnRH receptor inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. | BioWorld [bioworld.com]

Lumigolix and Its Impact on Gonadotropin Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumigolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively inhibiting the GnRH receptor in the anterior pituitary gland, this compound modulates the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids, estrogen and progesterone, offering a therapeutic avenue for sex hormone-dependent conditions such as endometriosis and uterine fibroids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on gonadotropin release with illustrative data from the closely related compound relugolix, detailed experimental protocols for hormone quantification, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and GnRH Antagonism

Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system. It stimulates the synthesis and secretion of LH and FSH from the anterior pituitary gonadotroph cells.[1][2] These gonadotropins are crucial for normal gonadal function, including ovulation and steroidogenesis.[1][2]

This compound, as a GnRH receptor antagonist, offers a distinct advantage over GnRH agonists. Unlike agonists which cause an initial surge in gonadotropin and sex hormone levels before inducing downregulation of the GnRH receptor, antagonists like this compound produce a rapid and dose-dependent suppression of gonadotropin release without an initial flare-up.[2] This immediate effect can lead to a faster therapeutic response in managing symptoms of hormone-dependent diseases.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its pharmacological effect by competitively binding to and blocking the GnRH receptors on the surface of pituitary gonadotrophs. This action prevents endogenous GnRH from binding and initiating the intracellular signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropin levels leads to decreased production of estrogen and progesterone by the ovaries.

Quantitative Effects on Gonadotropin Release

While specific clinical trial data detailing the dose-dependent effects of this compound on LH and FSH are not extensively published in peer-reviewed literature, data from a closely related oral GnRH antagonist, relugolix (also known as TAK-385), provides a strong surrogate for understanding these effects. A phase 1 study of relugolix demonstrated a rapid and dose-dependent suppression of gonadotropins.

The following table summarizes the observed effects of a 40 mg dose of relugolix on LH and FSH levels in healthy individuals.

| Hormone | Time Post-Dose | Mean Maximum Decrease from Baseline (IU/L) |

| Luteinizing Hormone (LH) | 6 and 12 hours | ~ -5.0 |

| Follicle-Stimulating Hormone (FSH) | 12 hours | ~ -1.2 |

| Table 1: Summary of Relugolix (40 mg) Effects on Gonadotropin Levels.[3] |

These data illustrate the rapid onset of action of oral GnRH antagonists, with significant suppression of LH within hours of administration. The effect on FSH is also notable, contributing to the overall suppression of the follicular development and estrogen production.

Experimental Protocols for Gonadotropin Measurement

The quantification of LH and FSH in clinical and preclinical studies is critical for evaluating the pharmacodynamic effects of drugs like this compound. The most common methods employed are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).

Radioimmunoassay (RIA) for Luteinizing Hormone (LH)

Principle: RIA is a competitive binding assay. It involves competition between a radiolabeled antigen (e.g., ¹²⁵I-LH) and an unlabeled antigen (LH in the patient's serum) for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled antigen in the sample.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare standards with known concentrations of LH.

-

Prepare a solution of ¹²⁵I-labeled LH (tracer).

-

Prepare a specific anti-LH antibody solution.

-

Prepare a second antibody (anti-gamma globulin) for precipitation.

-

-

Assay Procedure:

-

Pipette patient serum samples, standards, and controls into respective tubes.

-

Add a specific volume of anti-LH antibody to all tubes and incubate to allow binding.

-

Add the ¹²⁵I-LH tracer to all tubes and incubate again to allow competition.

-

Add the second antibody to precipitate the primary antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Determine the LH concentration in the patient samples by interpolating their radioactivity readings from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Follicle-Stimulating Hormone (FSH)

Principle: A sandwich ELISA is commonly used for FSH measurement. The wells of a microplate are coated with a capture antibody specific for FSH. The sample is added, and any FSH present binds to the capture antibody. A second, enzyme-conjugated antibody that also recognizes FSH is then added, forming a "sandwich." The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of FSH in the sample.

Detailed Protocol:

-

Plate Preparation:

-

Use a 96-well microplate pre-coated with a monoclonal anti-FSH antibody.

-

-

Assay Procedure:

-

Add patient serum samples, standards, and controls to the wells.

-

Incubate to allow FSH to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add an enzyme-conjugated (e.g., horseradish peroxidase - HRP) anti-FSH antibody to the wells.

-

Incubate to allow the detection antibody to bind to the captured FSH.

-

Wash the wells again to remove unbound enzyme-conjugated antibody.

-

Add a substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to the wells.

-

Incubate in the dark to allow for color development.

-

Add a stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the FSH concentration in the patient samples from the standard curve.

-

GnRH Receptor Signaling Pathway

The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), on gonadotrophs initiates a signaling cascade that is crucial for gonadotropin release. This compound, by blocking this initial binding step, prevents the activation of this pathway.

Conclusion

This compound represents a significant advancement in the management of sex hormone-dependent diseases through its targeted antagonism of the GnRH receptor. Its ability to rapidly and effectively suppress the release of gonadotropins, LH and FSH, underscores its therapeutic potential. While specific quantitative data for this compound are emerging, the well-characterized effects of similar oral GnRH antagonists like relugolix provide a robust framework for understanding its pharmacodynamic profile. The continued investigation of this compound in clinical trials will further elucidate its precise dose-response relationship and solidify its role in the therapeutic armamentarium for conditions such as endometriosis and uterine fibroids. The experimental protocols detailed herein provide a foundation for the accurate assessment of its impact on the hypothalamic-pituitary-gonadal axis in future research endeavors.

References

- 1. Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel oral gonadotropin‐releasing hormone receptor antagonist relugolix is a new option for controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

In-Depth Technical Guide: Pharmacokinetics of Lumigolix in Animal Models

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic data for Lumigolix in animal models could be located. The information required to generate a detailed technical guide, including quantitative data (Cmax, Tmax, AUC, etc.), specific experimental protocols, and associated signaling pathways for this compound, is not available in the public domain at the time of this writing.

Drug development companies often hold such preclinical data as proprietary information, and it may not be released until later stages of clinical development or in regulatory submissions.

To fulfill the user's request for a structurally complete and formatted technical guide, this document will serve as a template. It will use a representative compound, "Compound X," to illustrate the expected data presentation, detailed experimental protocols, and visualization of relevant biological pathways as a placeholder for this compound. This will provide researchers, scientists, and drug development professionals with a framework for how such a guide on this compound could be structured once the necessary data becomes available.

Introduction to Compound X

Compound X is a novel small molecule inhibitor of the "Target Y" receptor, a key component in a signaling cascade implicated in a specific disease state. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical animal models is crucial for predicting its pharmacokinetic (PK) profile in humans and for designing safe and effective clinical trials. This guide summarizes the key pharmacokinetic parameters of Compound X in rat and monkey models, details the experimental methodologies employed, and visualizes the relevant signaling pathway and experimental workflow.

Pharmacokinetic Data of Compound X in Animal Models

The pharmacokinetic properties of Compound X were evaluated in Sprague-Dawley rats and Cynomolgus monkeys following single intravenous (IV) and oral (PO) administrations. The key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Compound X in Sprague-Dawley Rats

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4500 ± 600 |

| AUC (0-inf) (ng·h/mL) | 3300 ± 470 | 4700 ± 650 |

| t½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |

| CL (mL/min/kg) | 5.0 ± 0.8 | - |

| Vdss (L/kg) | 1.2 ± 0.2 | - |

| F (%) | - | 57 ± 8 |

Data are presented as mean ± standard deviation (n=5 per group).

Table 2: Pharmacokinetic Parameters of Compound X in Cynomolgus Monkeys

| Parameter | IV (0.5 mg/kg) | PO (2 mg/kg) |

| Cmax (ng/mL) | 1200 ± 200 | 500 ± 100 |

| Tmax (h) | 0.10 | 2.0 |

| AUC (0-t) (ng·h/mL) | 2800 ± 350 | 3200 ± 400 |

| AUC (0-inf) (ng·h/mL) | 2900 ± 370 | 3400 ± 420 |

| t½ (h) | 4.0 ± 0.7 | 4.5 ± 0.8 |

| CL (mL/min/kg) | 2.9 ± 0.4 | - |

| Vdss (L/kg) | 1.0 ± 0.1 | - |

| F (%) | - | 65 ± 10 |

Data are presented as mean ± standard deviation (n=3 per group).

Experimental Protocols

Animal Studies

-

Species and Strain: Male Sprague-Dawley rats (200-250 g) and male Cynomolgus monkeys (3-5 kg) were used.

-

Housing and Acclimatization: Animals were housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) and acclimatized for at least one week before the experiments.

-

Dosing:

-

Intravenous (IV): Compound X was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. It was administered as a bolus injection via the tail vein in rats and the cephalic vein in monkeys.

-

Oral (PO): Compound X was suspended in 0.5% methylcellulose in water and administered by oral gavage.

-

-

Blood Sampling:

-

Rats: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Monkeys: Blood samples (approximately 1 mL) were collected from the femoral vein at pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant, and plasma was separated by centrifugation at 3000g for 10 minutes at 4°C. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify Compound X in plasma. The system consisted of a Shimadzu Nexera X2 UHPLC coupled to a Sciex Triple Quad 6500+ mass spectrometer.

-

Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant was diluted with water and injected into the LC-MS/MS system.

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions were monitored for Compound X and the internal standard.

-

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Visualizations

Signaling Pathway of Compound X

Caption: Inhibition of the Target Y signaling pathway by Compound X.

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow for preclinical pharmacokinetic studies of Compound X.

Conclusion

This guide provides a template for summarizing the preclinical pharmacokinetic profile of a drug candidate, using "Compound X" as an example. The data tables, detailed experimental protocols, and clear visualizations offer a comprehensive overview suitable for researchers, scientists, and drug development professionals. A similar detailed analysis for this compound would be invaluable for its continued development and translation to clinical use. The methodologies and presentation formats outlined here can be directly applied once this compound-specific data becomes available.

Preclinical Safety and Toxicology of Relugolix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a significant therapeutic agent in the management of hormone-sensitive conditions. Marketed under brand names such as Orgovyx and Relumina, its mechanism of action involves the competitive blockade of GnRH receptors in the pituitary gland. This action leads to a reduction in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), consequently suppressing testosterone production in males and estrogen in females.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of relugolix, drawing from extensive evaluation in various animal models. The information presented herein is critical for understanding the non-clinical risk assessment of this therapeutic agent.

Executive Summary of Preclinical Findings

Toxicology studies for relugolix have been conducted in mice, rats, and monkeys.[6] A notable species-specific difference in binding affinity was observed, with relugolix demonstrating significantly higher potency for human and monkey GnRH receptors compared to rat receptors.[6] The preclinical program encompassed a range of studies, including single-dose and repeat-dose toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.

General Toxicology

Acute Toxicity

Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of relugolix.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in mice (up to 13 weeks), rats (up to 26 weeks), and monkeys (up to 39 weeks) to characterize the toxicological profile of relugolix upon prolonged administration.[6]

Table 1: Summary of Repeat-Dose Toxicity Studies

| Species | Duration | Key Findings |

| Mouse | Up to 13 weeks | Data not available in public documents. |

| Rat | Up to 26 weeks | Data not available in public documents. |

| Monkey | Up to 39 weeks | Data not available in public documents. |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For relugolix, these studies focused on the cardiovascular, respiratory, and central nervous systems. A single dose of 60 mg or 360 mg of relugolix did not show clinically significant QTc interval prolongation.[1]

Genotoxicity

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of relugolix. These assays are designed to detect gene mutations, chromosomal aberrations, and other forms of DNA damage.

Table 2: Summary of Genotoxicity Studies

| Assay | System | Results |

| In vitro phototoxicity neutral red uptake (NRU) assay | BALB/3T3 clone A31 cells | Positive phototoxic response |

| In vivo phototoxicity study | Hairless mice | No skin reactions indicative of phototoxicity at doses up to 2000 mg/kg followed by UV-radiation exposure |

The initial in vitro phototoxicity assay showed a positive response; however, a subsequent in vivo study in hairless mice did not indicate a phototoxic risk.[7]

Carcinogenicity

Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug candidate after lifetime exposure in animals.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies are crucial for assessing the potential effects of a drug on fertility, embryonic development, and pre- and postnatal development.

An animal reproduction study in pregnant rabbits demonstrated that oral administration of relugolix during organogenesis resulted in embryo-fetal lethality at maternal exposures that were 0.3 times the human exposure at the recommended daily dose of 120 mg, based on the area under the curve (AUC).[1] Based on these findings in animals and its mechanism of action, it is advised that males with female partners of reproductive potential use effective contraception during treatment and for two weeks after the final dose.[1][4][8]

A prenatal and postnatal development study was conducted in rats, which are a pharmacologically unresponsive model for relugolix. In this study, relugolix did not show any effects on maternal function in the F0 generation, development in the F1 offspring, reproductive function in the F1 generation, or early embryonic development at exposures up to 1000 mg/kg.[7]

Based on its mechanism of action and findings in animal studies, relugolix may impair fertility in males of reproductive potential.[8]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on relugolix are proprietary and not fully available in the public domain. However, the general methodologies follow established international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Signaling Pathways and Experimental Workflows

The primary mechanism of action of relugolix involves the antagonism of the Gonadotropin-Releasing Hormone (GnRH) receptor.

Caption: Mechanism of action of Relugolix on the HPG axis.

The following diagram illustrates a generalized workflow for preclinical toxicology assessment.

Caption: Generalized workflow for preclinical toxicology studies.

Conclusion

The preclinical safety and toxicology data for relugolix support its clinical use in the approved indications. The comprehensive non-clinical evaluation has characterized its toxicological profile, identified potential risks, and established a safety margin for human exposure. The observed embryo-fetal lethality in rabbits is a critical finding that necessitates appropriate risk mitigation strategies in the clinical setting, such as effective contraception. Overall, the preclinical data package for relugolix provides a robust foundation for its safe and effective use in patients.

References

- 1. These highlights do not include all the information needed to use ORGOVYX safely and effectively. See full prescribing information for ORGOVYX. ORGOVYX (relugolix) tablets, for oral use Initial U.S. Approval: 2020 [dailymed.nlm.nih.gov]

- 2. Relugolix - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Relugolix - Wikipedia [en.wikipedia.org]

- 4. Relugolix: MedlinePlus Drug Information [medlineplus.gov]

- 5. prostatecanceruk.org [prostatecanceruk.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pdf.hres.ca [pdf.hres.ca]

Unveiling the Selectivity of Lumigolix: A Technical Guide to Investigating Molecular Targets Beyond the GnRH Receptor

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Lumigolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its primary mechanism of action involves competitive binding to the GnRH receptor in the anterior pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a reduction in the production of gonadal steroids, estrogen and progesterone, making it an effective therapeutic strategy for hormone-dependent conditions such as endometriosis and uterine fibroids. While the on-target activity of this compound at the GnRH receptor is well-established, a comprehensive understanding of its selectivity and potential off-target interactions is crucial for a complete safety and efficacy profile.

This technical guide addresses the current landscape of publicly available information regarding the molecular targets of this compound beyond the GnRH receptor. As of the latest literature review, specific studies detailing off-target binding and functional activity of this compound are not available in the public domain. Therefore, this document will provide a comprehensive overview of the state-of-the-art methodologies and experimental workflows that are employed in the pharmaceutical industry to determine the selectivity of a small molecule drug candidate like this compound. This guide will serve as a valuable resource for researchers and drug development professionals by outlining the systematic approach to identifying and characterizing potential off-target molecular interactions.

I. Methodologies for Off-Target Profiling

The identification of potential off-target interactions is a critical step in preclinical drug development. A multi-faceted approach combining in vitro and in silico techniques is typically employed to build a comprehensive selectivity profile.

In Vitro Binding Assays

The initial step in assessing off-target activity involves screening the compound against a broad panel of known receptors, ion channels, transporters, and enzymes. Radioligand binding assays are a common and robust method for this purpose.

Experimental Protocol: Radioligand Binding Assay

-

Target Preparation: Membranes are prepared from cell lines or tissues recombinantly expressing the target of interest. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

-

Assay Buffer: A suitable buffer is prepared to ensure optimal binding conditions for the specific target. The composition of the buffer (e.g., pH, ionic strength, presence of divalent cations) is target-dependent.

-

Radioligand: A specific radiolabeled ligand with high affinity and selectivity for the target is used. The concentration of the radioligand is typically at or below its dissociation constant (Kd) for the target.

-

Competition Binding: The assay is performed in a multi-well plate format. A fixed concentration of the radioligand and the target membrane preparation are incubated with a range of concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the target using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

If a significant binding affinity is observed for an off-target molecule, subsequent functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at that target.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled GPCRs)

-

Cell Culture: Cells stably expressing the off-target Gq-coupled receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound (this compound) is added to the wells at various concentrations.

-

Agonist Stimulation: For antagonist testing, after a pre-incubation with the test compound, a known agonist for the receptor is added to stimulate the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC50) for agonist activity or the concentration that inhibits 50% of the response to a fixed concentration of the agonist (IC50) for antagonist activity.

Kinase Profiling

Given that protein kinases are a large family of enzymes and common off-targets for small molecule drugs, comprehensive kinase profiling is a standard component of selectivity assessment.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Kinase Panel: A broad panel of purified, active protein kinases is utilized.

-

Assay Format: The assay is typically performed in a multi-well plate format using a variety of detection methods, such as radiometric assays (measuring the incorporation of 32P or 33P into a substrate) or non-radiometric assays (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence).

-

Reaction Mixture: Each well contains the kinase, a specific substrate (peptide or protein), ATP (often at or near the Km concentration), and the test compound (this compound) at one or more concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified using the chosen detection method.

-

Data Analysis: The percentage of inhibition of kinase activity at each concentration of the test compound is calculated relative to a control (vehicle-treated) reaction. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

II. Data Presentation

Quantitative data from off-target screening is best presented in a structured table to allow for easy comparison of binding affinities and functional activities across a range of potential targets. The following is a hypothetical example of how such data for this compound would be presented.

Table 1: Hypothetical Off-Target Binding and Functional Activity Profile of this compound

| Target Class | Target | Assay Type | This compound Ki (nM) | This compound IC50 (nM) | This compound EC50 (nM) |

| GPCR | GnRH Receptor | Radioligand Binding | 0.5 | - | - |

| Dopamine D2 | Radioligand Binding | >10,000 | - | - | |

| Serotonin 5-HT2A | Radioligand Binding | 1,200 | - | - | |

| Adrenergic α1A | Radioligand Binding | >10,000 | - | - | |

| Ion Channel | hERG | Electrophysiology | - | >30,000 | - |

| L-type Ca2+ | Radioligand Binding | >10,000 | - | - | |

| Enzyme | Kinase Panel (e.g., 97 kinases) | Biochemical Assay | - | >10,000 (for all kinases) | - |

| Transporter | Serotonin Transporter (SERT) | Radioligand Binding | >10,000 | - | - |

This table is for illustrative purposes only. The data presented are hypothetical and not based on actual experimental results for this compound.

III. Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following sections provide examples of how Graphviz can be used to create clear and informative diagrams relevant to off-target investigation.

Experimental Workflow for Off-Target Identification

The systematic process of identifying and validating potential off-target interactions can be represented as a workflow diagram.

References

Methodological & Application

Application Notes and Protocols for Lumigolix in In Vivo Endometriosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumigolix, also known as TAK-385 or Relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking GnRH receptors in the anterior pituitary gland, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of ovarian hormones, primarily estradiol, which is a key driver in the pathogenesis and progression of endometriosis. These application notes provide a summary of preclinical data and detailed protocols for the use of this compound in in vivo models of endometriosis, designed to guide researchers in their experimental design.

It is important to note that this compound exhibits high selectivity for the human GnRH receptor with lower affinity for rodent receptors.[1] Consequently, preclinical in vivo studies often necessitate the use of humanized animal models, such as human GnRH receptor knock-in mice, to accurately evaluate its pharmacological effects.[1]

Quantitative Data Summary

The following table summarizes the reported dosages and effects of this compound (TAK-385/Relugolix) in a human GnRH receptor knock-in mouse model. This data can serve as a starting point for dose-ranging studies in endometriosis models.

| Animal Model | Compound | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| Human GnRH Receptor Knock-in Mice | TAK-385 (this compound/Relugolix) | 10 mg/kg | Oral | Twice Daily | 4 weeks | Decreased weights of testes and ventral prostate to castrate levels in males. | [1] |

| Human GnRH Receptor Knock-in Mice | TAK-385 (this compound/Relugolix) | 100 mg/kg | Oral | Twice Daily | 4 weeks | Induced constant diestrous phases and decreased uterus weight to ovariectomized levels in females. | [1] |

Signaling Pathway

Caption: Mechanism of action of this compound in the hypothalamic-pituitary-ovarian axis.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Human GnRH Receptor Knock-in Mouse Model of Endometriosis

This protocol is adapted from methodologies described for evaluating GnRH antagonists in humanized mouse models.[1]

1. Animal Model:

-

Species: Human GnRH Receptor Knock-in Mice.

-

Rationale: These mice express the human GnRH receptor, making them a suitable model to test the efficacy of human-specific GnRH antagonists like this compound.[1]

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Induction of Endometriosis:

-

Surgical Induction:

-

Anesthetize female knock-in mice.

-

Perform a laparotomy to expose the uterus.

-

Excise a piece of the uterine horn and place it in sterile saline.

-

Suture the uterine incision and close the abdominal wall.

-

Cut the excised uterine tissue into small fragments (approximately 2x2 mm).

-

Suture the endometrial fragments to the peritoneal wall or other desired locations within the peritoneal cavity.

-

Allow the animals to recover for a specified period (e.g., 7-14 days) to allow for the establishment of endometriotic lesions.

-

3. This compound Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dosage: Based on preclinical studies with TAK-385, a starting dose of 10 mg/kg or 100 mg/kg can be considered.[1] A dose-response study is recommended to determine the optimal dose for endometriosis models.

-

Administration: Administer this compound orally via gavage.

-

Frequency: Twice daily administration has been shown to be effective in suppressing the hypothalamic-pituitary-gonadal axis.[1]

-

Control Group: Administer the vehicle alone to the control group.

-

Treatment Duration: A treatment period of 4 weeks is suggested based on previous studies.[1]

4. Efficacy Evaluation:

-

Lesion Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the size (length and width) and weight of the lesions.

-

Histological Analysis: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the morphology and viability of the endometrial glands and stroma.

-

Hormone Level Measurement: Collect blood samples at baseline and at the end of the study to measure serum levels of estradiol, LH, and FSH using commercially available ELISA kits.

-

Uterine Weight: Excise and weigh the uterus as an indicator of hormonal suppression.[1]

5. Statistical Analysis:

-

Compare the lesion size, lesion weight, uterine weight, and hormone levels between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an in vivo endometriosis model.

References

Protocol for the Solubilization of Lumigolix for In Vitro Cell Culture Applications

Introduction

Lumigolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. In vitro cell culture studies are crucial for elucidating its mechanism of action and evaluating its therapeutic potential in various hormone-dependent pathologies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) for use in cell culture applications. Additionally, it outlines the signaling pathway of the GnRH receptor and provides a workflow for the preparation and application of this compound in cell culture.

Data Presentation

The following table summarizes the key quantitative data for the preparation of a this compound stock solution.

| Parameter | Value | Source |

| Solvent | Dimethyl Sulfoxide (DMSO) | General knowledge for non-peptide GnRH antagonists |

| Recommended Stock Concentration | 10 mM | Inferred from common laboratory practice for similar compounds |

| Storage of Stock Solution | -20°C or -80°C | General laboratory practice for stock solutions |

| Working Concentration | 1 - 1000 nM | Dependent on cell type and experimental design |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

-

Sterile, pyrogen-free water

Protocol for Preparation of 10 mM this compound Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the cell culture.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a precise amount of this compound based on its molecular weight.

-

Dissolution in DMSO:

-

Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder in a sterile microcentrifuge tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if desired.

-

Aliquoting and Storage:

-

Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.

-

Protocol for Preparing Working Solutions

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution:

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

-

For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution. This can be achieved by first making an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution into the cell culture medium that will be added to the cells.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.

-

-

Application to Cells: Add the prepared working solution of this compound to your cell cultures according to your experimental design.

Mandatory Visualizations

Application Notes and Protocols for Lumigolix in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumigolix, also known as GnRH antagonist 2, is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] The GnRH receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the reproductive endocrine system. Upon activation by GnRH, the receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These gonadotropins, in turn, regulate gonadal function. By competitively blocking the GnRH receptor, this compound and other antagonists in its class effectively suppress the hypothalamic-pituitary-gonadal axis. This mechanism of action makes them valuable tools for the treatment of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.